Cas no 453557-78-3 (2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole)

2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
- MLS000721305
- CHEMBL1885565
- DTXSID101324644
- 5-((1H-Pyrazol-1-yl)methyl)-2-chlorothiazole
- CS-0270820
- SCHEMBL3090655
- AKOS005071336
- 8P-025
- Z1201621480
- HMS2674B19
- 2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole
- 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole
- 453557-78-3
- MFCD01871711
- SMR000335382
- DB-116693
- 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
-
- MDL: MFCD01871711
- インチ: InChI=1S/C7H6ClN3S/c8-7-9-4-6(12-7)5-11-3-1-2-10-11/h1-4H,5H2
- InChIKey: ZVHDRAJISDUITG-UHFFFAOYSA-N
- ほほえんだ: C1=CN(CC2=CN=C(Cl)S2)N=C1
計算された属性
- せいみつぶんしりょう: 198.9970961g/mol
- どういたいしつりょう: 198.9970961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59Ų
じっけんとくせい
- ゆうかいてん: 50-52°C
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB159419-10 g |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole, 95%; . |
453557-78-3 | 95% | 10g |
€1284.80 | 2023-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045641-5g |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole |
453557-78-3 | >95% | 5g |
8517.0CNY | 2021-07-13 | |
Apollo Scientific | OR33264-5g |
2-Chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | 95% | 5g |
£555.00 | 2025-02-20 | |
abcr | AB159419-5 g |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole, 95%; . |
453557-78-3 | 95% | 5g |
€696.70 | 2023-05-08 | |
Chemenu | CM309441-5g |
5-((1H-Pyrazol-1-yl)methyl)-2-chlorothiazole |
453557-78-3 | 95% | 5g |
$404 | 2024-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341490-1g |
5-((1h-Pyrazol-1-yl)methyl)-2-chlorothiazole |
453557-78-3 | 95+% | 1g |
¥1915.00 | 2024-05-13 | |
A2B Chem LLC | AI84931-5mg |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI84931-1mg |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI84931-1g |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 1g |
$343.00 | 2024-04-20 | |
A2B Chem LLC | AI84931-50g |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 50g |
$4580.00 | 2024-04-20 |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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8. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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10. Book reviews
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2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazoleに関する追加情報
Recent Advances in the Study of 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole (CAS: 453557-78-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole (CAS: 453557-78-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a thiazole core substituted with a chloro group and a pyrazole-methyl moiety, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
One of the key areas of research has been the synthesis and structural modification of 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that introducing electron-withdrawing or electron-donating groups at specific positions of the pyrazole ring could significantly alter the compound's binding affinity to target proteins, such as kinases and enzymes involved in inflammatory pathways. These modifications have led to the development of derivatives with improved selectivity and potency, paving the way for further preclinical evaluations.
In addition to its synthetic versatility, 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole has shown remarkable potential in targeting bacterial and fungal pathogens. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported that this compound exhibits broad-spectrum activity against multidrug-resistant strains of Staphylococcus aureus and Candida albicans. The researchers attributed this activity to the compound's ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microbial cells. These findings highlight its potential as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance.
Another promising application of 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole lies in its anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that this compound can induce apoptosis in cancer cells by modulating the activity of key signaling pathways, such as the PI3K/AKT and MAPK cascades. Moreover, in vitro studies demonstrated synergistic effects when the compound was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment. Further investigations are underway to evaluate its efficacy in animal models and to identify specific molecular targets.
Despite these advancements, challenges remain in the development of 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Recent efforts have employed computational modeling and high-throughput screening to identify optimal derivatives with improved drug-like properties. Collaborative research between academia and industry is expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole (CAS: 453557-78-3) represents a versatile scaffold with significant potential in drug discovery and development. Its diverse biological activities, coupled with ongoing advancements in synthetic and medicinal chemistry, position it as a promising candidate for addressing unmet medical needs. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacological profile, and advancing it through preclinical and clinical trials to realize its full therapeutic potential.
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